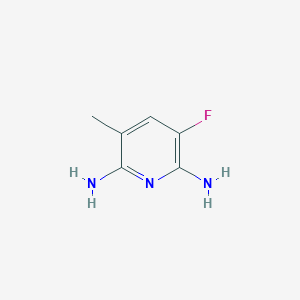






|
REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C([NH:12][C:13]1[C:18]([F:19])=[CH:17][C:16]([CH3:20])=[C:15]([NH:21]C(C)(C)CC(C)(C)C)[N:14]=1)(C)(C)C>>[NH2:12][C:13]1[C:18]([F:19])=[CH:17][C:16]([CH3:20])=[C:15]([NH2:21])[N:14]=1
|


|
Name
|
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
2-t-butylamino-3-fluoro-5-methyl-6-(1,1,3,3-tetramethylbutylamino)pyridine
|
|
Quantity
|
340 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)NC1=NC(=C(C=C1F)C)NC(CC(C)(C)C)(C)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated under reduced pressure
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=C(C=C1F)C)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |